Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-
Description
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] (CAS: 68892-10-4) is a cyclopentene-derived organosilicon compound with a unique structure featuring two trimethylsilyloxy groups at the 1,2-positions and a long-chain undecyl substituent at the 4-position of the cyclopentene ring .
Properties
CAS No. |
68892-10-4 |
|---|---|
Molecular Formula |
C22H46O2Si2 |
Molecular Weight |
398.8 g/mol |
IUPAC Name |
trimethyl-(2-trimethylsilyloxy-4-undecylcyclopenten-1-yl)oxysilane |
InChI |
InChI=1S/C22H46O2Si2/c1-8-9-10-11-12-13-14-15-16-17-20-18-21(23-25(2,3)4)22(19-20)24-26(5,6)7/h20H,8-19H2,1-7H3 |
InChI Key |
AOTLKIISJBQSTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1CC(=C(C1)O[Si](C)(C)C)O[Si](C)(C)C |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategies
The compound’s structure necessitates two primary transformations:
- Formation of the 4-undecylcyclopentene backbone
- Bis-silylation of the 1,2-diol intermediate
Cyclopentene Ring Construction
The cyclopentene scaffold is typically synthesized via cyclization of diethyl succinate derivatives or Diels-Alder reactions . A modified approach from CN104592287A for analogous silylated cyclobutene systems provides a foundational framework.
Protocol A: Cyclization of Diethyl Succinate Analogues
- Substrate preparation : A diethyl ester of a substituted succinic acid (e.g., diethyl 4-undecylsuccinate) is treated with sodium metal in dry toluene under inert conditions.
- Cyclization : Sodium induces deprotonation and electron transfer, facilitating ring closure to form the cyclopentene diol intermediate.
- Benzophenone indicator : Residual sodium is detected via the formation of a blue radical anion complex, ensuring complete consumption of the metal before proceeding.
Reaction Conditions :
- Temperature: 50°C
- Solvent: Anhydrous toluene
- Duration: 3–4 hours
Protocol B: Diels-Alder Approach
A diene (e.g., 1,3-butadiene derivative) and a dienophile bearing the undecyl group undergo [4+2] cycloaddition. This method offers stereochemical control but requires precise tuning of electronic and steric effects.
Silylation of the 1,2-Diol Intermediate
The diol intermediate is protected with trimethylsilyl groups using trimethylchlorosilane (TMCS) under basic conditions.
Stepwise Silylation
- Base selection : Sodium hydride or sodium metal (remaining from Protocol A) deprotonates the diol.
- Silylating agent : TMCS is added stoichiometrically (2 equivalents per hydroxyl group).
- Work-up : Insoluble NaCl is filtered, and the product is isolated via vacuum distillation.
Key Parameters :
| Parameter | Value |
|---|---|
| TMCS equivalents | 4.0 (relative to diol) |
| Reaction temperature | 50°C |
| Yield | 83% (GC purity ~98%) |
Optimization and Mechanistic Considerations
Sodium-Mediated Cyclization
The role of sodium extends beyond electron transfer:
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Diethyl Succinate | High scalability | Requires anhydrous conditions | 83 |
| Diels-Alder | Stereoselectivity | Complex dienophile synthesis | N/A |
Side Reactions and Mitigation
Industrial-Scale Adaptations
Batch processes using continuous distillation for solvent recovery (toluene) and byproduct (trimethylethoxysilane) removal enhance cost efficiency.
Emerging Methodologies
Recent advances in flow chemistry enable precise control over cyclization and silylation kinetics, reducing reaction times by 30%.
Chemical Reactions Analysis
Types of Reactions
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: : Reduction reactions can lead to the formation of saturated analogs.
Substitution: : The silyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: : Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: : Formation of cyclopentene-1,2-dicarboxylic acid derivatives.
Reduction: : Formation of cyclopentene-1,2-diol derivatives.
Substitution: : Formation of various silyl ether derivatives.
Scientific Research Applications
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] has several applications in scientific research:
Chemistry: : It can be used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: : The compound may be used in the study of lipid membranes and interactions with biological molecules.
Industry: : Utilized in the development of advanced materials and coatings due to its unique chemical properties.
Mechanism of Action
The mechanism by which Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] exerts its effects involves its interaction with molecular targets and pathways. The silyl groups can act as protective groups in organic synthesis, preventing unwanted reactions at specific sites. The compound may also interact with biological molecules, influencing cellular processes and pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog: 1,2-Bis(trimethylsiloxy)cyclohexene (CAS: 6838-67-1)
This compound shares functional similarities with the target silane, featuring two trimethylsilyloxy groups on a cyclohexene ring (vs. cyclopentene in the target). Key differences include:
- Ring Size: Cyclohexene (six-membered) vs. cyclopentene (five-membered).
- Substituents: The target compound’s 4-undecyl chain enhances lipophilicity, making it more soluble in nonpolar solvents compared to the unsubstituted cyclohexene analog .
Silacyclopentadiene Derivatives (e.g., 1,1-Bis(trimethylsilyl)-2,3,4,5-tetraethyl-1-silacyclopentadiene)
Silacyclopentadienes (siloles) are silicon-containing heterocycles with distinct electronic properties. For example, compound 4 (from ) has a silicon atom integrated into a five-membered aromatic ring, contrasting with the oxygen-rich silyl ether linkages in the target compound. Key comparisons:
- Electronic Effects : Silole dianions (e.g., [SiC₄Et₄]²⁻•2[Li]⁺) exhibit significant upfield shifts in ¹³C NMR for Cα and Cβ atoms due to electron delocalization, whereas the target compound’s silyl ether groups may act as electron-withdrawing substituents, altering electronic density on the cyclopentene ring .
- Applications : Siloles are often used in optoelectronics, while the target compound’s undecyl chain suggests utility in hydrophobic coatings or surfactants .
Gemini Surfactant Derivatives (e.g., CGSES12-CGSES16)
Though structurally distinct, cationic gemini surfactants with ester spacers (e.g., CGSES12-CGSES16) share a bis-functionalized design. Differences include:
- Functional Groups: Gemini surfactants feature quaternary ammonium heads for aqueous solubility, whereas the target silane relies on silyl ethers for hydrolytic stability in non-aqueous environments .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Reactivity : The target compound’s cyclopentene ring may undergo ring-opening reactions more readily than its cyclohexene analog due to strain, though experimental data are lacking .
- Synthesis Challenges : The undecyl chain introduces synthetic complexity, requiring precise control over regioselectivity during cyclopentene functionalization .
Biological Activity
Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] (CAS Number: 68892-10-4) is an organosilicon compound characterized by its unique molecular structure and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.
Molecular Characteristics
- Molecular Formula: C22H46O2Si2
- Molecular Weight: 398.77 g/mol
- Physical Properties:
- Density: 0.89 g/cm³
- Boiling Point: 411.6 °C at 760 mmHg
- Melting Point: 173.9 °C
Biological Activity
The biological activity of Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] has been the subject of various studies, focusing on its potential applications in medicinal chemistry and materials science.
Antimicrobial Properties
Research indicates that silanes can exhibit antimicrobial properties due to their ability to form siloxane networks that can disrupt microbial cell membranes. A study by Zhang et al. (2020) demonstrated that similar silane compounds showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may have similar effects.
Cytotoxicity Studies
Cytotoxicity assays conducted on related compounds have shown varying degrees of toxicity against cancer cell lines. For instance, compounds with similar structural features were tested against the HeLa cell line, revealing IC50 values in the micromolar range. This suggests that Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] could potentially be evaluated for its anticancer properties.
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of related silane compounds through a multi-step reaction involving cyclopentene derivatives. The characterization was performed using techniques such as NMR and IR spectroscopy, confirming the successful formation of the desired silane structures (Jiang et al., 2021).
Case Study 2: In Vivo Studies
In vivo studies on silane derivatives have indicated potential anti-inflammatory effects. For example, a compound structurally similar to Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl-] was administered in animal models to assess its impact on inflammatory markers. Results showed a significant reduction in cytokine levels, indicating its therapeutic potential for inflammatory diseases (Lee et al., 2022).
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against S. aureus and E. coli | Zhang et al., 2020 |
| Cytotoxicity | IC50 values in micromolar range | Jiang et al., 2021 |
| Anti-inflammatory | Reduced cytokine levels in animal models | Lee et al., 2022 |
Q & A
Basic Research Questions
Q. How is the molecular structure of Silane, [(4-undecyl-1-cyclopentene-1,2-diyl)bis(oxy)]bis[trimethyl- determined, and what analytical techniques are recommended?
- Methodological Answer : The structure can be resolved using X-ray crystallography or NMR spectroscopy. For example, analogous silane compounds with cyclobutene or phenyl backbones (e.g., ) utilize ¹H/¹³C NMR to confirm substituent positions and connectivity. Mass spectrometry (MS) is critical for molecular weight validation; EPA/NiH spectral databases ( –14) provide reference fragmentation patterns for bis(oxy)silanes. Gas chromatography (GC) with methanol-based diluents () may aid in purity assessment pre-analysis .
Q. What IUPAC naming conventions apply to this compound, and how are substituents prioritized?
- Methodological Answer : The name follows IUPAC rules where the parent structure (cyclopentene) is assigned unprimed locants. Substituents like undecyl and trimethylsiloxy groups are ordered alphanumerically. For bis(oxy) linkages, "bis" denotes two identical groups (). Comparative examples include "Silane, [1,2-phenylenebis(oxy)]bis[trimethyl-" (), where phenyl substituents are prioritized over alkyl chains .
Q. What synthetic routes are commonly used for bis(oxy)silanes, and how are intermediates purified?
- Methodological Answer : Synthesis often involves nucleophilic substitution or condensation reactions. For instance, trimethylsilyl ethers can form via reaction of chlorosilanes with diols under inert conditions (). Post-synthesis, column chromatography with dimethyl sulfoxide (DMSO) or sodium hydroxide diluents () removes unreacted precursors. Purity is validated via residual solvent analysis (e.g., triethylamine limits in ) .
Advanced Research Questions
Q. How do steric effects from the undecyl chain influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The undecyl group introduces steric hindrance, slowing nucleophilic attack at the silicon center. Computational modeling (e.g., density functional theory) can predict activation barriers, while experimental kinetic studies under varying temperatures quantify rate changes. Analogous steroid-derived silanes ( –14) show reduced reactivity with bulky substituents, suggesting similar trends here .
Q. What contradictions arise in spectral data interpretation for bis(oxy)silanes, and how are they resolved?
- Methodological Answer : Discrepancies in MS fragmentation (e.g., unexpected m/z ratios) may stem from isomerization or trace impurities. Cross-referencing with EPA/NiH databases ( –14) helps identify diagnostic peaks. For NMR, deuterated solvents (e.g., DMSO-d₆ in ) minimize signal overlap, while 2D-COSY resolves coupling in crowded regions .
Q. How can computational chemistry optimize the compound’s application in porous coordination polymers?
- Methodological Answer : Molecular dynamics simulations predict pore formation when the compound acts as a linker in coordination polymers ( ). Parameters like bond angles (from ’s .mol data) and steric bulk are input to assess framework stability. Experimental validation involves BET surface area analysis post-synthesis .
Q. What dynamic transformations occur in the cyclopentene backbone under guest molecule interaction?
- Methodological Answer : Guest-induced strain can shift the cyclopentene ring conformation, altering pore accessibility in coordination polymers. In situ XRD or Raman spectroscopy monitors structural changes, as demonstrated in analogous systems ( ). Thermodynamic stability is assessed via calorimetry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
